molecular formula C11H10ClNO2 B1634693 2-Chloro-1-(6-methoxy-1H-indol-3-yl)-ethanone CAS No. 38693-09-3

2-Chloro-1-(6-methoxy-1H-indol-3-yl)-ethanone

Cat. No. B1634693
CAS RN: 38693-09-3
M. Wt: 223.65 g/mol
InChI Key: KCKIWBIWXRTIEM-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxy-1H-indol-3-yl)-ethanone, also known as 2-CME, is a synthetic compound derived from the indole nucleus. It has been studied for its pharmacological properties and its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

2-Chloro-1-(6-methoxy-1H-indol-3-yl)-ethanone has been used in the synthesis of various derivatives with potential biological activities. For instance, Rehman et al. (2022) synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives starting from a compound closely related to 2-Chloro-1-(6-methoxy-1H-indol-3-yl)-ethanone, which were then evaluated for anti-inflammatory activity using a carrageenan-induced rat hind paw edema model (Rehman, Saini, & Kumar, 2022).

Antimicrobial Activity

Research has demonstrated the effectiveness of derivatives of this compound in combating bacterial and fungal infections. A study involving the synthesis of novel 1H-indole derivatives, which includes a reaction pathway involving 2-chloro-1-(indoline-1-yl) ethanone, showed significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria (2020).

Structural and Computational Studies

This compound has also been a focus in structural and computational chemistry studies. Nycz et al. (2010) characterized similar compounds through FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction methods, along with density functional theory (DFT) and TDDFT methods (Nycz et al., 2010).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of various novel derivatives, which have applications in the development of new drugs and other bioactive molecules. Kumar et al. (2022) synthesized new 1-(1H-indol-1-yl)ethanone derivatives, evaluated their computational effects on the COX-2 enzyme, and tested their in vivo analgesic and anti-inflammatory activity (Kumar, Deepika, Porwal, & Mishra, 2022).

properties

IUPAC Name

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIWBIWXRTIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259272
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone

CAS RN

38693-09-3
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38693-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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